Superior Acidity of 2-Sulfobenzoic Acid Versus 4-Sulfobenzoic Acid Enables Enhanced Proton Transfer Catalysis
The carboxylic acid group of 2-sulfobenzoic acid exhibits a pKa value of approximately 1.68, indicating strong acidity suitable for acid-catalyzed reactions . In contrast, the para-isomer (4-sulfobenzoic acid) displays a significantly higher pKa of 3.72, representing a greater than 100-fold difference in acid dissociation constant . This quantitative disparity in proton-donating capacity directly influences reaction kinetics in acid-catalyzed transformations and modulates the compound's behavior as a ligand in metal coordination complexes.
| Evidence Dimension | Acid dissociation constant (pKa) of carboxylic acid group |
|---|---|
| Target Compound Data | pKa ≈ 1.68 |
| Comparator Or Baseline | 4-Sulfobenzoic acid: pKa = 3.72 |
| Quantified Difference | ΔpKa ≈ 2.04 units (greater than 100-fold difference in Ka) |
| Conditions | Aqueous solution at 25°C (reported values from chemical databases) |
Why This Matters
The 100-fold higher acidity of 2-sulfobenzoic acid compared to its para-isomer makes it a more effective acid catalyst and a stronger proton source for pH-sensitive applications, directly impacting reaction rates and yields.
